molecular formula C19H18FNO7S B2765756 methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291864-73-7

methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2765756
CAS No.: 1291864-73-7
M. Wt: 423.41
InChI Key: UIBNQOGQMKCGDV-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a fluorine substituent at position 6, a 3,4,5-trimethoxyphenyl group at position 4, and a methyl ester at position 2. The 1,1-dioxide moiety indicates sulfone groups at positions 1 and 1 of the benzothiazine core. Its synthesis and structural characterization likely involve crystallographic techniques such as SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

methyl 6-fluoro-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO7S/c1-25-14-8-12(9-15(26-2)18(14)27-3)21-10-17(19(22)28-4)29(23,24)16-6-5-11(20)7-13(16)21/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBNQOGQMKCGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Saccharin Derivative Rearrangement

A foundational method involves rearranging saccharin derivatives to construct the benzothiazine skeleton. For example, 3-oxo-1,2-benzoisothiazoline-2-acetic acid methyl ester 1,1-dioxide undergoes base-mediated rearrangement to form 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide. Adapting this method, fluorination is achieved by starting with 5-fluoro-2-aminobenzoic acid, which is cyclized with chlorosulfonic acid to form the fluorinated benzothiazine precursor.

Reaction Conditions :

  • Base : Sodium methoxide in methanol.
  • Temperature : Reflux (65–70°C).
  • Yield : 67–72% after crystallization.

Heterocyclization of Anilides

An alternative route involves synthesizing anilides followed by cyclization. For instance, 2-fluoro-6-nitrobenzoic acid is converted to its methyl ester, then reacted with 3,4,5-trimethoxyaniline to form an anilide intermediate. Sodium methoxide-induced cyclization yields the benzothiazine core.

Key Steps :

  • Anilide Formation :
    • Reagents : Triethylamine, methylene chloride.
    • Temperature : −5°C to 0°C.
  • Cyclization :
    • Base : Sodium methoxide in anhydrous methanol.
    • Time : 15 hours at room temperature.

Introduction of the 3,4,5-Trimethoxyphenyl Group

Ullmann Coupling

The bulky 3,4,5-trimethoxyphenyl group is introduced via copper-catalyzed Ullmann coupling. A halogenated benzothiazine intermediate (e.g., 4-bromo-6-fluoro derivative) reacts with 3,4,5-trimethoxyphenylboronic acid under catalytic conditions.

Optimized Conditions :

  • Catalyst : CuI (10 mol%).
  • Ligand : 1,10-Phenanthroline.
  • Solvent : Dimethylformamide (DMF).
  • Yield : 58–63%.

Friedel-Crafts Alkylation

In a patented method, a preformed benzothiazine reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of AlCl₃. The reaction proceeds via electrophilic aromatic substitution, though steric effects limit yields to 45–50%.

Sulfone Oxidation and Esterification

Oxidation of Thioether Intermediates

The sulfone group is introduced by oxidizing a thioether precursor. For example, methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate sulfide is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Conditions :

  • Oxidizing Agent : mCPBA (2.2 equiv).
  • Temperature : 0°C to room temperature.
  • Yield : 85–90%.

Esterification Strategies

The methyl ester is typically introduced early via methyl chloroformate or retained from precursor molecules. Post-cyclization esterification using methanol and sulfuric acid achieves >95% conversion.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Saccharin Rearrangement Base-mediated cyclization 67–72 High purity, scalable Limited substrate flexibility
Ullmann Coupling Copper-catalyzed aryl coupling 58–63 Regioselective Moderate yields
Friedel-Crafts Alkylation Electrophilic substitution 45–50 Simple reagents Low efficiency for bulky groups
mCPBA Oxidation Sulfide to sulfone 85–90 High conversion Cost of oxidizing agent

Mechanistic Insights and Side Reactions

Competing Pathways During Cyclization

Base-mediated cyclization may produce regioisomers if the fluorine atom participates in resonance stabilization. Computational studies suggest that the electron-withdrawing fluorine directs electrophilic attack to position 6, minimizing isomerization.

Over-Oxidation Risks

Sulfone formation must be carefully monitored to prevent over-oxidation of the benzothiazine ring. Stoichiometric control of mCPBA and low-temperature conditions mitigate this risk.

Industrial-Scale Considerations

Solvent Selection

  • Preferred Solvents : Methanol (cyclization), DMF (coupling), dichloromethane (oxidation).
  • Green Chemistry Alternatives : Ethanol and cyclopentyl methyl ether show promise in reducing environmental impact.

Catalytic Innovations

Palladium nanoparticles immobilized on magnetic supports improve coupling efficiency (yields up to 70%) while enabling catalyst recycling.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a pharmacophore.

  • Medicine: Research has indicated its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the trimethoxyphenyl group enhances its binding affinity to certain receptors, while the fluorine atom can modulate its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzothiazine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Substituent Differences

Key structural variations among related compounds include:

Compound Name Substituents (Position 4) Halogen (Position) Molecular Weight Key Features
Target Compound 3,4,5-Trimethoxyphenyl F (6) ~407.36* High methoxy content, sulfone groups
Methyl 4-(3,5-Dimethylphenyl)-6-Fluoro-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide 3,5-Dimethylphenyl F (6) ~373.42* Methyl groups reduce polarity
Methyl 6-Bromo-4-(3-Methoxyphenyl)-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide 3-Methoxyphenyl Br (6) 424.27 Bromine increases steric bulk
Methyl 7-Fluoro-4-(4-Methoxyphenyl)-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide 4-Methoxyphenyl F (7) 363.37 Fluorine at position 7 alters electronic effects

*Calculated based on molecular formula.

  • This group is associated with improved bioactivity in other drug candidates (e.g., combretastatin analogs) due to its planar structure and hydrogen-bonding capacity . Halogen Position: Fluorine at position 6 (target) vs. position 7 () alters electronic distribution and metabolic stability.

Physicochemical and Analytical Properties

  • Molecular Weight and Polarity : The target compound’s higher molecular weight (~407 vs. 363–424 for analogs) reflects the contribution of three methoxy groups. This increases polarity, which could influence solubility and chromatographic retention times compared to analogs with fewer methoxy groups .
  • Crystallography: Structural determination of such compounds typically employs SHELX software (e.g., SHELXL for refinement), as noted in and . The trimethoxyphenyl group’s orientation in the crystal lattice may differ significantly from analogs with smaller substituents, as seen in related triazole derivatives .

Biological Activity

Methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine class. Its unique structure and substituents contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

This compound has a molecular formula of C18H20FNO5S and a molecular weight of approximately 373.42 g/mol. The presence of a fluorine atom and multiple methoxy groups on the aromatic ring enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC18H20FNO5S
Molecular Weight373.42 g/mol
Functional GroupsFluoro, Methoxy

Biological Activities

This compound exhibits several biological activities:

  • Antitumor Activity : Studies have indicated that this compound shows promising antitumor effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways crucial for tumor growth.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Antitumor Studies

In a study published in Cancer Research, this compound was tested against human tumor cell lines (e.g., A549 and HeLa). The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Antimicrobial Activity

Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound using disk diffusion methods against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition ranging from 12 to 18 mm depending on concentration.

Anti-inflammatory Mechanism

A study published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of this benzothiazine derivative. It was found to inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages at concentrations as low as 5 µM.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzothiazine core significantly influence biological activity. For example:

Compound NameMolecular WeightUnique Features
Methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide347.40 g/molDifferent aryl substituent enhancing activity
Methyl 6-fluoro-4-(5-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide365.35 g/molAdditional fluorination increases lipophilicity

These variations highlight how specific substitutions can enhance or diminish the biological activity of related compounds.

Q & A

Q. What are the key steps in synthesizing methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

The synthesis typically involves:

  • Cyclization : Formation of the benzothiazine core via reaction of substituted thioamides with α,β-unsaturated carbonyl intermediates.
  • Substituent Introduction : Fluorination at position 6 and methoxy group installation on the phenyl ring via nucleophilic aromatic substitution or coupling reactions.
  • Oxidation : Conversion of the sulfur atom to sulfone (1,1-dioxide) using oxidizing agents like m-CPBA or hydrogen peroxide .
  • Esterification : Methyl ester formation at the carboxylate position using methanol under acidic conditions. Structural confirmation relies on NMR (e.g., 1^1H, 13^{13}C, 19^{19}F) and IR spectroscopy to verify functional groups like sulfone (1300–1250 cm1^{-1}) and ester carbonyl (1700–1750 cm1^{-1}) .

Q. What biological targets are associated with benzothiazine 1,1-dioxide derivatives?

Benzothiazine dioxides are studied for their interaction with cyclooxygenase (COX) enzymes , particularly COX-2, due to structural similarities with NSAIDs. The 3,4,5-trimethoxyphenyl group may enhance binding specificity to hydrophobic pockets in enzyme active sites. Initial screening should include COX inhibition assays (e.g., fluorometric or ELISA-based) and molecular docking to predict binding affinity .

Q. How can researchers assess the purity of this compound?

Use HPLC with a C18 column and UV detection (λ = 260–350 nm). Reference retention times and relative response factors from analogous compounds (e.g., meloxicam derivatives) to identify impurities (e.g., unreacted intermediates or over-oxidized byproducts) . A typical method includes:

ParameterCondition
Mobile PhaseAcetonitrile:Water (70:30, 0.1% TFA)
Flow Rate1.0 mL/min
Retention Time~8–12 minutes (adjust based on substituents)

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

  • Assay Variability : Compare results across multiple platforms (e.g., cell-free vs. cell-based COX assays).
  • Substituent Effects : The 3,4,5-trimethoxy group may confer steric hindrance or altered electronic properties compared to chloro/methoxy analogs (e.g., ’s compound). Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents .
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out rapid degradation in certain assays.

Q. What strategies optimize the synthesis yield of the 1,1-dioxide moiety?

  • Oxidation Control : Use stoichiometric oxidants (e.g., 2.2 equiv. m-CPBA) in dichloromethane at 0°C to prevent over-oxidation.
  • Catalytic Methods : Explore TEMPO/NaClO systems for milder conditions.
  • Byproduct Analysis : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate intermediates if sulfoxide (S=O) byproducts form .

Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group influence reactivity?

The trimethoxy substitution increases electron density on the phenyl ring, enhancing resonance stabilization of the benzothiazine core. This may:

  • Reduce electrophilicity at the sulfur atom, slowing oxidation.
  • Improve binding to COX-2’s hydrophobic pocket via π-π stacking. Validate via DFT calculations (e.g., HOMO-LUMO analysis) and X-ray crystallography (if crystals are obtainable) .

Q. What analytical methods resolve structural ambiguities in complex derivatives?

  • Advanced NMR : 19^{19}F NMR detects fluorine environment changes; 2D NMR (COSY, HSQC) clarifies proton-carbon connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C20_{20}H18_{18}FNO7_{7}S) with <2 ppm error.
  • X-ray Diffraction : Critical for absolute configuration determination, though crystallization may require vapor diffusion with chloroform/hexane .

Data Contradiction Analysis Framework

Issue Possible Cause Resolution Method
Varying COX-2 IC50_{50} valuesDiffering assay temperatures/pHStandardize conditions (e.g., 37°C, pH 7.4)
Low solubility in biological buffersHigh lipophilicity from trimethoxy groupsUse co-solvents (DMSO ≤0.1%) or formulate as nanoparticles
Unstable in plasmaEster hydrolysisSynthesize carboxylate prodrugs or modify ester groups

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